molecular formula C3HCl3N2S B8597843 2-(Trichloromethyl)-1,3,4-thiadiazole CAS No. 51736-75-5

2-(Trichloromethyl)-1,3,4-thiadiazole

Cat. No. B8597843
CAS RN: 51736-75-5
M. Wt: 203.5 g/mol
InChI Key: ANTFBLKYFHKEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trichloromethyl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C3HCl3N2S and its molecular weight is 203.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trichloromethyl)-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trichloromethyl)-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

51736-75-5

Molecular Formula

C3HCl3N2S

Molecular Weight

203.5 g/mol

IUPAC Name

2-(trichloromethyl)-1,3,4-thiadiazole

InChI

InChI=1S/C3HCl3N2S/c4-3(5,6)2-8-7-1-9-2/h1H

InChI Key

ANTFBLKYFHKEDR-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)C(Cl)(Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6.4 parts by weight of 2,5-bis-trichloromethyl-1,3,4-thiadiazole is heated in 30 parts by volume of 91% sulfuric acid for 6 minutes at 175° to 185° C. The reaction mixture is subsequently poured carefully on to ice and the precipitated solid is filtered off. The reaction product is washed with water and treated with 20 parts by volume of methanol, and the minor amounts of undissolved starting material are filtered off. Concentration of the methanolic solution gives 3.4 parts (83% of theory) of 2-trichloromethyl-1,3,4-thiadiazole having a melting point of 58° C.
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2,5-bis-trichloromethyl-1,3,4-thiadiazole
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Synthesis routes and methods II

Procedure details

At 180° to 190° C and over a period of 0.1 hour, a solution of 160.5 parts of 2,5-bis-trichloromethyl-1,3,4-thiadiazole in 200 parts by volume of concentrated H2SO4 is introduced into 100 parts by volume of concentrated H2SO4. The mixture is heated at 170° to 180° C for 0.15 hour, and then poured on to 2,000 parts of ice. The precipitated solid is suction filtered and washed with water. There is obtained 94 parts (92% of theory) of 2-trichloromethyl-1,3,4-thiadiazole; m.p.:57° C.
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